molecular formula C11H9F3N4O B2764489 N-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-8-yl]cyclopropanecarboxamide CAS No. 478066-16-9

N-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-8-yl]cyclopropanecarboxamide

Cat. No. B2764489
CAS RN: 478066-16-9
M. Wt: 270.215
InChI Key: PONYFELAULUFRV-UHFFFAOYSA-N
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Description

N-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-8-yl]cyclopropanecarboxamide is a chemical compound . It belongs to the class of compounds known as triazolopyrazines .


Synthesis Analysis

The synthesis of similar compounds, such as 3-trifluoromethyl-1,2,4-triazoles, has been reported. A convenient approach for the construction of these compounds involves the use of readily available trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate (TFBen) as starting materials .

Scientific Research Applications

Antibacterial Activity

The synthesis and evaluation of novel triazolo[4,3-a]pyrazine derivatives containing the 3-(trifluoromethyl)-1,2,4-triazole scaffold have been investigated . These compounds were characterized using techniques such as melting point determination, nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis. Notably, some of these derivatives demonstrated moderate to good antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. Compound 2e stood out, exhibiting superior antibacterial activity comparable to the first-line agent ampicillin (MICs: 32 μg/mL against S. aureus and 16 μg/mL against E. coli).

Anticonvulsant Properties

While not directly studied for this specific compound, other trifluoromethyl-1,2,4-triazole derivatives have been explored as anticonvulsant drugs . Given the structural similarity, it’s worth investigating whether N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl]cyclopropanecarboxamide exhibits similar properties.

Triazolopyridine Derivatives

A practical one-pot synthesis of triazolopyridine derivatives has been reported, which includes the 3-trifluoromethyl-1,2,4-triazole moiety . These derivatives may find applications beyond the specific compound we’re discussing.

Mechanism of Action

Target of Action

The primary targets of SMR000179549 are currently unknown. The compound is a derivative of the triazolo[4,3-a]pyrazine class , which has been associated with antibacterial activities . .

Mode of Action

Other triazolo[4,3-a]pyrazine derivatives have shown antibacterial activities . These compounds may interact with bacterial proteins or enzymes, disrupting their function and leading to bacterial death

Biochemical Pathways

The biochemical pathways affected by SMR000179549 are currently unknown. Given the antibacterial activity of related compounds , it is possible that SMR000179549 may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.

Result of Action

The molecular and cellular effects of SMR000179549’s action are currently unknown. As a derivative of the triazolo[4,3-a]pyrazine class , it may exhibit antibacterial activity, potentially leading to bacterial cell death . .

properties

IUPAC Name

N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4O/c12-11(13,14)10-17-16-8-7(2-1-5-18(8)10)15-9(19)6-3-4-6/h1-2,5-6H,3-4H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONYFELAULUFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=CN3C2=NN=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-8-yl]cyclopropanecarboxamide

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